molecular formula C18H11ClN2O B5626913 4-(4-chlorophenyl)-2-oxo-6-phenyl-1,2-dihydro-3-pyridinecarbonitrile CAS No. 65429-76-7

4-(4-chlorophenyl)-2-oxo-6-phenyl-1,2-dihydro-3-pyridinecarbonitrile

Cat. No.: B5626913
CAS No.: 65429-76-7
M. Wt: 306.7 g/mol
InChI Key: QPNQIDPPOCGIMX-UHFFFAOYSA-N
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Description

4-(4-chlorophenyl)-2-oxo-6-phenyl-1,2-dihydro-3-pyridinecarbonitrile, also known as CCP, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. CCP is a heterocyclic compound that belongs to the family of pyridine derivatives, which are widely used in medicinal chemistry, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. If it’s a pharmaceutical compound, its mechanism of action would involve interacting with specific biological targets in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. Proper handling and disposal procedures should be followed to minimize risk .

Future Directions

The future research directions for this compound could involve further studies to understand its properties, potential uses, and safety profile. This could include experimental studies as well as computational modeling .

Properties

IUPAC Name

4-(4-chlorophenyl)-2-oxo-6-phenyl-1H-pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11ClN2O/c19-14-8-6-12(7-9-14)15-10-17(13-4-2-1-3-5-13)21-18(22)16(15)11-20/h1-10H,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPNQIDPPOCGIMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(C(=O)N2)C#N)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60353988
Record name ZINC04637572
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60353988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65429-76-7
Record name ZINC04637572
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60353988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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